molecular formula C6H12 B3021470 trans-2-Hexene CAS No. 4050-45-7

trans-2-Hexene

Cat. No.: B3021470
CAS No.: 4050-45-7
M. Wt: 84.16 g/mol
InChI Key: RYPKRALMXUUNKS-HWKANZROSA-N
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Description

trans-2-hexene is formed by the double bond shift and cis-trans isomerization which can be studied using microreactor-GLC techniques.>2E-hexene is a hydrocarbon.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-hex-2-ene
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InChI

InChI=1S/C6H12/c1-3-5-6-4-2/h3,5H,4,6H2,1-2H3/b5-3+
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InChI Key

RYPKRALMXUUNKS-HWKANZROSA-N
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Canonical SMILES

CCCC=CC
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Isomeric SMILES

CCC/C=C/C
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Molecular Formula

C6H12
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DSSTOX Substance ID

DTXSID90881224
Record name (2E)-2-Hexene
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Molecular Weight

84.16 g/mol
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Physical Description

Gas or Vapor, Liquid; [IUCLID], Clear colorless liquid; [MSDSonline], Colorless liquid with a mild odor; [Alfa Aesar MSDS]
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Boiling Point

Boiling point: 67.9 °C /2-Hexene (E)/; 68.8 °C /2-Hexene (Z)/; 67.1 °C /3-Hexene (E)/; 66.4 °C /3-Hexene (Z)/
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Density

Density: 0.6869 g/cu cm @ 20 °C /2-Hexene (E)/; 0.6772 g/cu cm @ 20 °C /2-Hexene (Z)/; 0.6796 g/cu cm @ 20 °C /3-Hexene (Z)/
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Vapor Pressure

173.0 [mmHg], 150.0 [mmHg], 155.0 [mmHg], Vapor pressure= 173 mm Hg @ 25 °C
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CAS No.

4050-45-7, 592-43-8, 25264-93-1
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Melting Point

Melting point: -133 °C /2-Hexene (E)/; -141.1 °C /2-Hexene (Z)/; -115.4 °C /3-Hexene (E)/; -137.8 °C /3-Hexene (Z)/
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Advanced Synthetic Methodologies for Trans 2 Hexene

Stereoselective Synthesis Pathways

Stereoselective synthesis is crucial for isolating the desired trans-2-hexene (B1208433) isomer from its cis counterpart. Two primary pathways, Birch reduction and controlled alcohol dehydration, offer effective means to achieve this geometric specificity.

The Birch reduction is a powerful method for converting internal alkynes into trans-alkenes, also known as (E)-alkenes. The synthesis of this compound via this pathway begins with 2-hexyne (B165341) and utilizes a dissolving metal reduction system, typically sodium or lithium in liquid ammonia.

The reaction proceeds through a distinct multi-step mechanism that dictates the stereochemical outcome. Initially, an alkali metal donates a solvated electron to the alkyne's π-system, forming a radical anion intermediate. This highly reactive species is then protonated by an alcohol or ammonia, yielding a vinylic radical. A second electron transfer from another metal atom converts the vinylic radical into a vinylic anion. It is at this stage that the stereoselectivity is established; the vinylic anion adopts the more thermodynamically stable trans configuration to minimize steric repulsion between the alkyl substituents. A final protonation step then yields the final this compound product. The preference for the trans intermediate is the key to the high stereoselectivity of this reduction.

Table 1: Key Stages of the Birch Reduction of 2-Hexyne

StepReactants/IntermediatesProcessOutcome
1 2-Hexyne, Sodium (Na)Single Electron TransferRadical Anion
2 Radical Anion, Ammonia (NH₃)First ProtonationVinylic Radical
3 Vinylic Radical, Sodium (Na)Second Electron TransferVinylic Anion
4 Vinylic AnionStereochemical Arrangementtrans-Vinylic Anion (more stable)
5 trans-Vinylic Anion, Ammonia (NH₃)Second ProtonationThis compound

The acid-catalyzed dehydration of 2-hexanol (B165339) is another viable route for synthesizing 2-hexene (B8810679). This elimination reaction typically follows Zaitsev's rule, where the most substituted alkene is the major product, meaning 2-hexene is favored over 1-hexene (B165129). Stereochemical control to favor the trans isomer is achieved because the trans alkene is more energetically stable than the cis isomer due to reduced steric strain.

The reaction is commonly carried out with strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) at elevated temperatures. For a secondary alcohol like 2-hexanol, the reaction generally proceeds through an E1 mechanism. This involves the protonation of the alcohol's hydroxyl group to form a good leaving group (water), which then departs to form a secondary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, forming the double bond. The formation of the more stable trans product is the thermodynamically favored outcome. Recent research has also demonstrated the possibility of a one-pot process where 2-hexanol is dehydrated using methanesulfonic acid as a catalyst. acs.org

Isomerization-Based Synthesis of this compound

Isomerization offers an alternative synthetic strategy, starting from a different, often more accessible, alkene isomer and converting it to the desired product.

The conversion of 1-hexene to the more thermodynamically stable internal isomers, cis- and this compound, can be achieved through catalytic double-bond migration. Solid acid catalysts, particularly zeolites, are highly effective for this transformation due to their well-defined pore structures and tunable acidity.

Zeolites such as H-ZSM-5 and Zeolite Beta have been studied for the isomerization of 1-hexene. oregonstate.eduresearchgate.net These materials possess Brønsted acid sites within their crystalline framework that actively catalyze the migration of the double bond. The reaction selectivity is influenced by factors such as the specific zeolite structure, reaction temperature, and catalyst acidity. acs.orgresearchgate.net

Table 2: Effect of Temperature on 1-Hexene Isomerization over Zeolite Beta

Temperature1-Hexene ConversionSelectivity for IsomersSide Reactions
Low LowerHigherMinimal
High HigherLowerSkeletal Isomerization Increases

The mechanism for 1-hexene isomerization over a zeolite like H-ZSM-5 involves the catalyst's Brønsted acid sites exclusively. oregonstate.edukoreascience.kr Theoretical studies using density functional theory have elucidated the pathway. oregonstate.edukoreascience.krmssm.edu The process begins with the physical adsorption of the 1-hexene molecule onto an acid site. oregonstate.edu

The acidic proton from the zeolite then transfers to one of the carbons in the double bond. Simultaneously, the other carbon from the double bond forms a covalent bond with the corresponding Brønsted host oxygen atom in the zeolite framework. This results in the formation of a stable alkoxy intermediate (a secondary hexoxy species). oregonstate.edukoreascience.krmssm.edu The reaction concludes when the zeolite's host oxygen abstracts a hydrogen atom from the adjacent carbon of the alkyl fragment, which breaks the carbon-oxygen bond. This step regenerates the acid site and releases the final product, this compound. oregonstate.edukoreascience.kr The calculated activation barrier for this entire process over H-ZSM-5 is approximately 12.65 kcal/mol. oregonstate.edukoreascience.kr

Isomerization from other Hexene Isomers

The synthesis of this compound is frequently accomplished through the catalytic isomerization of other hexene isomers, most notably 1-hexene. This process involves the migration of the carbon-carbon double bond from the terminal position (α-olefin) to an internal position, yielding a mixture of cis- and this compound, as well as other isomers. The thermodynamic stability of internal olefins generally favors their formation over terminal olefins.

Modern synthetic strategies focus on employing catalysts that offer high conversion rates and, crucially, high selectivity for the desired trans isomer. Solid acid catalysts, particularly zeolites, are extensively studied for this transformation due to their shape-selective properties and tunable acidity. acs.orgresearchgate.net

Detailed Research Findings:

Zeolite Catalysts: Zeolites such as ZSM-5 and Beta have demonstrated significant activity in 1-hexene isomerization. The reaction proceeds over Brønsted acid sites within the zeolite's porous framework. acs.orgresearchgate.net The process involves the protonation of the olefin to form a carbenium ion intermediate, followed by deprotonation to yield the isomerized product. At higher temperatures, skeletal isomerization can occur, but double bond migration is the predominant reaction under milder conditions. researchgate.net

Highly Selective Metal Catalysts: Research has identified specific transition metal complexes that provide exceptional selectivity for trans-2-alkenes. For instance, certain ruthenium-phosphine complexes have been shown to catalyze the monoisomerization of 1-alkenes to trans-2-alkenes with high efficiency, avoiding the formation of a thermodynamic equilibrium mixture of various isomers. nih.govsdsu.edu These catalysts operate under kinetically controlled conditions, where the catalyst's structure sterically favors the formation of the trans product. sdsu.edu

Nickel-Based Systems: Catalyst systems composed of β-diketiminato Ni(II) complexes activated with methylaluminoxane (B55162) (MAO) have also been investigated. These systems show a strong tendency to isomerize 1-hexene, with 2-hexenes being the predominant products. The mechanism involves the formation of a nickel-hydride active species, followed by insertion of 1-hexene to form a 1-Ni-hexyl intermediate which then rearranges to a more thermodynamically stable 2-Ni-hexyl species before the product is released. icp.ac.ru

The selection of the catalyst and reaction conditions is critical for maximizing the yield of this compound while minimizing side reactions like skeletal rearrangement, oligomerization, and coking. acs.orgacs.org

Table 1: Catalyst Performance in 1-Hexene Isomerization
Catalyst SystemReaction TemperatureKey Findings/SelectivityReference
ZSM-5 Zeolite260 °C (533 K)Effective for double-bond and skeletal isomerization. Performance and deactivation are linked to coke formation. acs.org
Nano-crystalline Zeolite Beta200-300 °C (473–573 K)Hexene conversion increases with temperature, but total isomer selectivity drops. Skeletal isomerization increases at higher temperatures. researchgate.net
(C5Me5)Ru Complexes40-70 °CHigh kinetic selectivity for trans-2-alkenes from 1-alkenes. nih.gov
β-diketiminato Ni(II) / MAOAmbientStrong tendency to isomerize 1-hexene to a preponderance of 2-hexenes. icp.ac.ru

Industrial-Scale Production Aspects

Formation from Thermal Cracking of Larger Hydrocarbons

On an industrial scale, this compound is not typically a primary target product but is formed as a component within a complex mixture of hydrocarbons during the thermal cracking of larger molecules. ulisboa.pt Steam cracking is the principal industrial method for producing lighter, more valuable olefins like ethylene (B1197577) and propylene (B89431) from feedstocks such as naphtha, gas oil, or ethane. mdpi.comwikipedia.org

The process involves heating the hydrocarbon feedstock to very high temperatures, typically in the range of 780°C to 880°C, in the presence of steam. google.com The reactions occur over a very short residence time, on the order of milliseconds, to maximize olefin yield and minimize secondary reactions. mdpi.comwikipedia.org

The fundamental chemistry of thermal cracking proceeds via a free-radical chain reaction mechanism. researchgate.netpsu.edu

Initiation: The high temperature causes the homolytic cleavage of a carbon-carbon bond in a large hydrocarbon molecule, generating two smaller alkyl free radicals. psu.edu

Propagation: These highly reactive radicals undergo a series of reactions, including hydrogen abstraction from other hydrocarbon molecules and β-scission. β-scission involves the breaking of a C-C bond at the beta position relative to the radical center, which results in the formation of a smaller olefin and a new, smaller free radical. psu.edu This chain reaction continues, breaking down large molecules into a wide array of smaller ones.

Termination: The reaction chain concludes when two free radicals combine or disproportionate to form stable, non-radical molecules. psu.edu

This process is inherently non-selective and produces a broad spectrum of products. ulisboa.pt While the primary goal is to produce C2-C4 olefins, the product stream also contains methane, hydrogen, aromatics (benzene, toluene (B28343), xylene), and a C4+ fraction that includes various isomers of pentene, hexene, and heavier olefins. ulisboa.ptmdpi.com this compound is one of the many C6 isomers present in this pyrolysis gasoline or C4+ stream. The final yield of any specific hexene isomer depends heavily on the feedstock composition and the precise cracking conditions (temperature, residence time, steam-to-hydrocarbon ratio). mdpi.com Subsequent separation and purification steps are required to isolate this compound from this complex mixture.

Table 2: Typical Industrial Steam Cracking Conditions and Products
ParameterTypical Value/CompositionReference
FeedstocksNaphtha, Gas Oil, LPG (Ethane, Propane) mdpi.comwikipedia.org
Coil Outlet Temperature~850 °C wikipedia.org
Residence TimeMilliseconds (0.1 - 0.5 seconds) mdpi.com
Steam-to-Hydrocarbon Ratio (for Naphtha)0.40 - 0.55 (kg/kg) ulisboa.pt
Typical Product Yields (from Naphtha)Ethylene: 25-35 wt.% ulisboa.pt
Propylene: 14-18 wt.% ulisboa.pt
C4 Fraction (Butadiene, Butenes): 4-6 wt.% ulisboa.pt
Pyrolysis Gasoline (contains C6 isomers like this compound): 5-10 wt.% Aromatics + other C4+ ulisboa.ptmdpi.com

Elucidation of Reaction Mechanisms and Kinetics of Trans 2 Hexene

Atmospheric Oxidation Pathways

Hydroxyl Radical (•OH) Initiated Reactions: Kinetics and Degradation

Hydroxyl radicals (•OH) are the principal daytime oxidants in the troposphere. The reaction of alkenes with •OH radicals is a major pathway for their removal from the atmosphere. For trans-2-hexene (B1208433), the rate constant for the gas-phase reaction with •OH radicals has been measured at 299 ± 2 K and atmospheric pressure using a relative rate technique. The determined rate constant is (6.08 ± 0.26) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ acs.orgnih.gov. This value suggests a moderate reactivity, leading to an atmospheric lifetime that depends on the ambient •OH concentration. The initial step of this reaction involves the addition of the •OH radical to the carbon-carbon double bond, forming hydroxyalkyl radicals that subsequently undergo further oxidation.

Table 2.1.1: Rate Constants for •OH Radical Reactions with trans-2-alkenes

Alkene Rate Constant (cm³ molecule⁻¹ s⁻¹) Temperature (K) Reference
This compound (6.08 ± 0.26) × 10⁻¹¹ 299 ± 2 acs.orgnih.gov
trans-2-heptene (6.76 ± 0.32) × 10⁻¹¹ 299 ± 2 acs.orgnih.gov

Chlorine Atom (Cl) Initiated Reactions: Rate Constants and Product Identification

Chlorine atom (Cl) initiated oxidation is particularly relevant in marine boundary layers and other environments with elevated Cl atom concentrations. The reaction of this compound with Cl atoms has been investigated, yielding rate constants and product information. Studies have reported rate constants for the gas-phase reaction of this compound with Cl atoms at atmospheric pressure and room temperature. One study determined an average rate constant of (3.17 ± 0.72) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ nih.govresearchgate.netnih.gov, while another reported (1.92 ± 0.22) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ researchgate.netresearchgate.net. This latter value is noted as being lower than expected based on structure-activity relationships and comparisons with similar compounds nih.govresearchgate.net. The atmospheric lifetime of this compound due to Cl atom reactions is estimated to be around 9 hours in coastal areas nih.govresearchgate.netnih.gov.

Primary products identified from the reaction include HCl, CO, and butanal, with a molar yield of butanal reported at (6.4 ± 0.3)% nih.govresearchgate.netnih.govacs.orgresearchgate.net. Formic acid has also been detected as a secondary product nih.govresearchgate.netnih.govacs.orgresearchgate.net. Additionally, 2-chlorohexenal and 2-hexenoic acid have been identified but not quantified nih.govresearchgate.netnih.govacs.orgresearchgate.net. Theoretical analyses suggest that the Cl atom reaction pathway possesses a lower activation barrier compared to reactions with •OH or •NO₃ radicals researchgate.netresearchgate.net.

Table 2.1.2: Rate Constants for Cl Atom Reactions with trans-2-hexenal (B146799)

Reactant Rate Constant (cm³ molecule⁻¹ s⁻¹) Conditions Reference
trans-2-hexenal (3.17 ± 0.72) × 10⁻¹⁰ Atmospheric pressure, RT nih.govresearchgate.netnih.gov

Ozonolysis Reaction Mechanisms

Ozonolysis, the reaction of alkenes with ozone (O₃), is a significant atmospheric degradation process, particularly for volatile organic compounds (VOCs). This reaction involves the addition of ozone to the carbon-carbon double bond, leading to the formation of a primary ozonide (molozonide). The primary ozonide is unstable and decomposes into carbonyl compounds and carbonyl oxides, known as Criegee intermediates (CIs).

Generated code

The ozonolysis of this compound proceeds via the initial formation of a primary ozonide. This intermediate then undergoes cycloreversion, breaking down into a carbonyl compound and a Criegee intermediate acs.orgacs.orgcopernicus.orgnih.govnsf.govcdnsciencepub.com. For this compound, the ozonolysis would yield butanal and a Criegee intermediate derived from the remaining three-carbon fragment (e.g., CH₃CH₂CHOO or CH₃CH=CH₂OO depending on the cleavage). Criegee intermediates are zwitterionic species with a carbonyl oxide functional group (>COO) acs.orgcopernicus.orgnsf.gov. They can exist as syn or anti conformers, which exhibit different reactivities and fates acs.orgcopernicus.orgnih.govnsf.gov.

The fate of Criegee intermediates is diverse. They can react bimolecularly with other atmospheric species such as water (H₂O), sulfur dioxide (SO₂), or organic acids, or they can undergo unimolecular decomposition or rearrangement acs.orgcopernicus.orgnsf.gov. In the gas phase, the highly exothermic nature of ozonolysis leads to chemically activated Criegee intermediates, which can undergo unimolecular decay, potentially forming OH radicals acs.orgcopernicus.orgnsf.gov. For linear trans alkenes like this compound, a mixture of syn and anti Criegee intermediates is expected, with little preference for either conformer acs.orgnih.gov.

Generated code

The initial step in the ozonolysis of this compound is the electrophilic addition of ozone to the C=C double bond, forming a primary ozonide (molozonide) copernicus.orgnih.govcdnsciencepub.comlibretexts.orgmasterorganicchemistry.com. This molozonide is highly unstable and rapidly decomposes. Theoretical studies suggest that the decomposition can occur through two main pathways, leading to either a carbonyl compound and a Criegee intermediate, or potentially forming secondary ozonides under certain conditions acs.orgacs.orgcopernicus.orgnih.govcdnsciencepub.comnih.gov. For this compound, the primary ozonide can cleave to yield butanal and a C3 Criegee intermediate, or glyoxal (B1671930) and a C4 Criegee intermediate, depending on the specific cleavage of the C-C bond within the molozonide ring nih.gov. The formation of secondary ozonides can compete with the fragmentation into carbonyls and Criegee intermediates, especially in systems where master equation modeling has been applied acs.orgnih.gov.

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The ozonolysis of this compound results in the cleavage of the C=C double bond, producing carbonyl compounds. Based on the structure of this compound (CH₃-CH=CH-CH₂-CH₂-CH₃), the ozonolysis is expected to yield butanal (CH₃CH₂CH₂CHO) and propionaldehyde (B47417) (CH₃CH₂CHO), or alternatively, propanal and butanal, depending on the orientation of ozone addition and subsequent cleavage. Theoretical calculations for trans-2-hexenal (which has an aldehyde group) suggest products like butanal and glyoxal nih.gov. For this compound itself, the expected carbonyl products would be butanal and propanal.

Table 2.1.3.3: Predicted Carbonyl Products from this compound Ozonolysis

Alkene Carbonyl Products

The pathways to these carbonyls involve the decomposition of the primary ozonide. The distribution of these products can be influenced by the relative stability of the Criegee intermediates formed and their subsequent reactions. Ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) preserves aldehydes and ketones libretexts.orgmasterorganicchemistry.com. An oxidative workup (e.g., with H₂O₂) can further oxidize aldehydes to carboxylic acids libretexts.orgmasterorganicchemistry.com.

Compound List

this compound

Role in Secondary Organic Aerosol (SOA) and Tropospheric Ozone Formation

Volatile Organic Compounds (VOCs), including alkenes like this compound, are significant precursors to secondary organic aerosols (SOA) and tropospheric ozone (O₃) nih.gov. In the atmosphere, this compound undergoes oxidation reactions initiated by hydroxyl (OH) radicals, nitrate (B79036) (NO₃) radicals, and ozone (O₃) nih.gov. The ozonolysis of alkenes is a key pathway that contributes to the production of organic aerosol and OH radicals ucdavis.edu. Stable Criegee intermediates (SCIs) formed during ozonolysis play a central role in SOA formation from alkenes such as trans-3-hexene (B77681), and it is suggested that SCI-derived oligomers are formed through reactions with RO₂ radicals copernicus.org. While the direct reaction of O₃ with this compound is considered to be of minor importance, OH radicals are the primary daytime oxidant, and NO₃ radicals are important at night nih.gov. Studies have shown that alkenes, in general, play a crucial role in O₃ formation, second only to aromatics and alkanes in some urban environments aaqr.org. Emissions from volatile chemical products (VCPs), which include hydrocarbons like this compound, can significantly contribute to anthropogenic SOA and O₃ in urban areas nih.gov. Investigations into the nighttime chemistry of this compound in atmospheric simulation chambers have revealed discrepancies between measured and modeled radical concentrations under certain conditions, highlighting the complexity of its atmospheric degradation pathways ucdavis.edu.

Catalytic Transformations of this compound

Epoxidation Reactions: Stereoselectivity and Mechanistic Studies

Epoxidation, the addition of an oxygen atom across a carbon-carbon double bond to form an epoxide, is a significant transformation for alkenes like this compound chemistrysteps.comlibretexts.org. This reaction typically proceeds via a concerted mechanism, meaning that bond formation and breaking occur simultaneously, leading to a stereospecific syn-addition chemistrysteps.comlibretexts.org. Consequently, a trans-alkene like this compound yields a trans-epoxide chemistrysteps.comlibretexts.orglibretexts.org.

  • 2.2.1.1. Influence of Zeolite Catalysts (e.g., TS-1) on Stereoselectivity
  • Titanium silicalite-1 (TS-1) is a well-known heterogeneous catalyst used for alkene epoxidation with hydrogen peroxide rsc.orgacs.org. Studies investigating the epoxidation of cis- and this compound over TS-1 have revealed a pronounced cis-selectivity rsc.orgrsc.org. Density Functional Theory (DFT) calculations indicate that cis-2-hexene (B1348261) has lower activation energy barriers for epoxidation compared to this compound when catalyzed by TS-1 rsc.orgrsc.org. For instance, the activation energy for cis-2-hexene epoxidation over a specific active center (Ti-η²(OOH)–H₂O) was found to be 53.6 kJ mol⁻¹, while for this compound, it was 55.2 kJ mol⁻¹ rsc.orgrsc.org. The ratio of rate constants for cis- to this compound epoxidation was experimentally found to be approximately 1.7, aligning with the computational findings of TS-1's cis-selectivity rsc.orgrsc.org. This selectivity is attributed to the microstructure of the Ti-hydroperoxo intermediate and the confinement effect within the zeolite pores, which forces cis-2-hexene into a more favorable conformation for reaction rsc.orgrsc.org.

  • 2.2.1.2. Computational Modeling of Epoxidation Transition States
  • Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in understanding the transition states of epoxidation reactions rsc.orgacs.orgrsc.orgwm.edunih.gov. For the epoxidation of this compound, DFT calculations have been employed to analyze the transition states, revealing insights into the stereoselectivity and reaction energetics. Studies on similar alkenes, like cis/trans-2-butene, have shown that DFT calculations accurately model the theoretical epoxidation and predict relative reactivities wm.edu. The transition states for trans-alkene epoxidation typically exhibit a slight asynchrony, characterized by specific bond lengths and a tilt in the dioxirane (B86890) ring plane wm.edu. The activation energy barriers for epoxidation are generally lower for cis-alkenes than for their trans counterparts, a trend observed for this compound compared to cis-2-hexene in TS-1 catalyzed reactions rsc.orgrsc.orgwm.edu. For example, in one study, the activation energy for this compound epoxidation was 60.1 kJ mol⁻¹ over a Ti-η²(OOH) active center, compared to 38.6 kJ mol⁻¹ for cis-2-hexene rsc.orgrsc.org. These computational findings are crucial for understanding the mechanistic details and predicting catalytic performance.

    Hydroformylation Reactions: Regioselectivity and Catalyst Performance

    Hydroformylation, also known as the Oxo synthesis, is a process that converts alkenes into aldehydes by reacting them with synthesis gas (CO and H₂) in the presence of a catalyst google.comuva.nltamu.edu. The regioselectivity, which refers to the preference for forming either a linear (n-) or branched (iso-) aldehyde, and catalyst performance are key aspects of this reaction google.comuva.nltamu.eduacs.orgacs.orgresearchgate.netresearchgate.netrsc.orgniscpr.res.in. For this compound, hydroformylation can lead to the formation of heptanal (B48729) (linear) and 2-methylhexanal (B3058890) (branched) niscpr.res.in.

  • 2.2.2.1. Rhodium and Ruthenium Catalyzed Hydroformylation Systems
  • Both rhodium and ruthenium complexes are widely used as catalysts for hydroformylation google.comuva.nlacs.orgrsc.orgniscpr.res.inacs.org. Rhodium catalysts, often modified with phosphine (B1218219) or phosphite (B83602) ligands, are known for their high activity and selectivity towards linear aldehydes, especially for terminal alkenes researchgate.netniscpr.res.inacs.orgrsc.orgmdpi.comcsic.es. For internal alkenes like this compound, achieving high regioselectivity for the linear aldehyde can be more challenging, but specific ligand designs can significantly improve performance google.comuva.nlresearchgate.netacs.org.

    Ruthenium catalysts are also employed, though they can sometimes exhibit a higher propensity for hydrogenation of the alkene compared to hydroformylation, depending on the ligand and reaction conditions rsc.orgniscpr.res.in. For instance, a RuCl₂(PNp₃)₃ catalyst showed high conversion and selectivity to aldehydes in the hydroformylation of 1-hexene (B165129), but a similar ruthenium complex favored hydrogenation niscpr.res.in.

    Studies have demonstrated that rhodium catalysts with specific tetraphosphine ligands can achieve high linear selectivity (e.g., >95%) in the isomerization-hydroformylation of 2-alkenes researchgate.net. For this compound, rhodium-catalyzed hydroformylation systems using tailored ligands can achieve good regioselectivity for the linear aldehyde. For example, a rhodium catalyst with a pyrrolyl-based phosphorus amidite ligand showed a linear to branched (l/b) aldehyde ratio of approximately 100:1 for the hydroformylation of oct-1-ene, along with high activity acs.org. While specific data for this compound with every catalyst system is not universally detailed, the general trends for internal alkenes indicate that rhodium-based catalysts with bulky or electronically tuned phosphine/phosphite ligands are effective in promoting linear aldehyde formation google.comuva.nlacs.orgresearchgate.netresearchgate.netniscpr.res.inacs.orgrsc.orgmdpi.comcsic.es. For example, in one study, a ruthenium catalyst (0.2Ru@NC) showed a regioselectivity (n:iso) of 82:18 for this compound hydroformylation, with a conversion of 70% acs.org.

    Stereoisomerization Kinetics and Thermodynamics

    Quantitative Analysis of Isomerization Equilibrium

    The isomerization of hexenes, including this compound, is a reversible process governed by thermodynamic equilibrium. Understanding the quantitative distribution of isomers at equilibrium is crucial for optimizing catalytic processes aimed at producing specific branched isomers for applications such as enhancing gasoline octane (B31449) numbers nist.govmdpi.com. The equilibrium composition of hexene isomers is primarily dictated by temperature and the relative thermodynamic stabilities of the individual isomers mdpi.comcore.ac.ukcas.cz.

    Thermodynamic equilibrium data for hexene isomerization provides the theoretical maximum yield of desired isomers under specific conditions. These data are typically derived from experimental measurements of isomer concentrations at various temperatures or calculated from fundamental thermodynamic properties like enthalpies and entropies of formation nist.govmdpi.comacs.orgneuroquantology.com. The equilibrium constant () for an isomerization reaction quantifies the ratio of products to reactants at equilibrium, and its temperature dependence follows the van 't Hoff equation, reflecting the reaction's enthalpy change neuroquantology.com.

    Research indicates that internal alkenes, such as 2-hexenes and 3-hexenes, are generally more thermodynamically stable than terminal alkenes like 1-hexene due to factors like greater substitution of the double bond libretexts.org. Within the 2-hexene (B8810679) isomers, this compound is typically more stable than cis-2-Hexene due to reduced steric hindrance between the alkyl groups across the double bond libretexts.org. Studies have quantified these relative stabilities and resultant equilibrium ratios. For instance, in the isomerization of 1-hexene, the ratio of this compound to cis-2-hexene approaches a thermodynamically favored 4:1 at equilibrium, indicating a preference for the trans configuration osti.gov. Furthermore, at 298 K, an equilibrium mixture of 1-hexene, this compound, and trans-3-hexene is estimated to contain approximately 1% 1-hexene, highlighting the significant shift towards internal isomers acs.org.

    Detailed equilibrium compositions for various hexene isomers, including this compound, have been reported across a range of temperatures. These distributions are essential for kinetic modeling and process design nist.govmdpi.comup.ac.za.

    Equilibrium Distribution of Hexene Isomers

    The following table presents typical equilibrium distributions of key hexene isomers as a function of temperature, illustrating the quantitative shift in isomer concentrations under thermodynamic control.

    Temperature (°C)1-Hexene (%)cis-2-Hexene (%)This compound (%)cis-3-Hexene (%)trans-3-Hexene (%)Other Hexenes (%)
    1000.228.047.012.012.80.0
    1500.326.046.013.014.70.0
    2000.324.045.014.016.70.0
    2500.522.044.015.018.50.0

    Note: Data adapted from Source up.ac.za. "Other Hexenes" may include branched isomers not explicitly detailed in the source for these specific temperatures.

    This data demonstrates that as temperature increases, the proportion of terminal olefin (1-hexene) slightly increases, while internal olefins, particularly this compound, remain dominant. The equilibrium between cis and trans isomers of 2-hexene and 3-hexene (B12438300) also shifts with temperature, reflecting their differing thermodynamic stabilities.

    Computational and Theoretical Investigations of Trans 2 Hexene Systems

    Density Functional Theory (DFT) Applications

    Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the electronic structure and reactivity of molecules like trans-2-hexene (B1208433). Its ability to balance accuracy with computational cost makes it suitable for exploring complex reaction pathways and predicting molecular properties.

    Exploration of Reaction Pathways and Transition States

    DFT calculations have been instrumental in mapping out the intricate reaction pathways involving this compound. Studies have focused on elucidating mechanisms for processes such as isomerization, hydrogenation, and oxidation. For instance, DFT has been employed to investigate the double-bond isomerization of 1-hexene (B165129) to this compound on zeolite surfaces, revealing that the reaction proceeds via alkoxy intermediates adsorbed on Brønsted acid sites researchgate.netresearchgate.net. These studies identify key transition states and intermediates, providing molecular-level insights into how the double bond migrates along the carbon chain. Furthermore, DFT has been used to analyze the reaction pathways of this compound in catalytic hydrogenation, identifying intermediates and transition states that dictate product selectivity osti.gov. Research into the Wohl-Ziegler bromination of this compound has also utilized DFT to explore radical susceptibility and potential H-abstraction pathways, suggesting new mechanistic possibilities winona.edu.

    Calculation of Energy Barriers and Reaction Rate Coefficients

    A significant application of DFT in the study of this compound is the calculation of energy barriers and reaction rate coefficients. These parameters are critical for understanding the kinetics of reactions. For example, DFT calculations have been used to determine activation energies for the epoxidation of this compound by dimethyldioxirane, providing insights into the stereoselectivity of the process wm.edu. Similarly, studies on the isomerization of 1-hexene to this compound over ZSM-5 zeolite have calculated activation barriers, which align well with experimental data, thereby validating the proposed mechanisms researchgate.netresearchgate.net. DFT has also been applied to calculate rate constants for atmospheric degradation reactions, such as the reaction of this compound with ozone or hydroxyl radicals, contributing to atmospheric chemistry models scielo.br.

    Prediction of Stereoselectivity in Catalytic Processes

    DFT plays a vital role in predicting and understanding stereoselectivity in catalytic reactions involving this compound. For instance, studies on the epoxidation of cis- and this compound in TS-1 zeolite have used DFT with the ONIOM scheme to investigate the mechanism of stereoselectivity. These calculations have identified specific Ti-hydroperoxo intermediates and determined activation energies for both isomers, revealing that cis-2-hexene (B1348261) has a lower activation energy barrier than this compound. The predicted rate constant ratio between cis- and this compound epoxidation agreed well with experimental results, highlighting the influence of the zeolite's microstructure and confinement effects on stereoselectivity rsc.org.

    Ab Initio and High-Level Quantum Chemical Studies

    Beyond DFT, ab initio and other high-level quantum chemical methods are employed to achieve higher accuracy in describing the electronic structure and energetics of this compound and its reaction intermediates. These methods, such as coupled cluster (CC) theory, are often used to benchmark DFT results or to investigate systems where DFT might struggle. For example, studies on the ignition and reaction pathways of hexenes have utilized ab initio transition state modeling to evaluate reaction rates and branching fractions, providing a deeper understanding of the combustion behavior of this compound isomers osti.gov. While specific applications of high-level ab initio methods solely focused on this compound are less common in the readily accessible literature compared to DFT, they are crucial for obtaining highly accurate thermochemical data and electronic properties when needed for detailed mechanistic analysis or validation.

    Master Equation Modeling for Gas-Phase Kinetics

    Master equation modeling is a powerful technique for simulating the kinetics of gas-phase reactions, particularly those involving multiple reaction channels and pressure-dependent rate coefficients. This approach is essential for understanding complex chemical kinetics, such as those encountered in combustion or atmospheric chemistry. For instance, master equation treatments have been applied to study the ozone-alkene reaction, including systems relevant to hexene isomers, to predict OH yields and analyze branching ratios between different carbonyl oxide dissociation pathways acs.org. Similarly, the ozonolysis of trans-2-hexenal (B146799) has been studied using master equation solvers like MESMER, combined with high-accuracy electronic structure calculations, to model the kinetics of product formation and reaction pathways researchgate.net. These models allow for the prediction of rate coefficients under varying temperature and pressure conditions, crucial for accurate kinetic modeling.

    Theoretical Studies of Catalyst-Substrate Interactions

    Understanding how this compound interacts with catalyst surfaces is fundamental to designing more efficient and selective catalysts. Theoretical studies, predominantly using DFT, investigate these interactions by calculating adsorption energies, binding modes, and the electronic structure of the catalyst-substrate complex. For example, DFT calculations have been used to study the adsorption of 1-hexene and this compound on palladium surfaces, providing insights into their binding strengths and how these influence catalytic activity and selectivity in hydrogenation reactions osti.gov. Research on palladium sulfide (B99878) nanoparticles for alkyne semi-hydrogenation has also employed DFT to understand hydrogen adsorption and subsurface diffusion, which are critical for catalyst performance and selectivity, indirectly informing the behavior of alkene products like this compound nih.gov. These studies help in rationalizing experimental observations and guiding the design of new catalytic materials by revealing the nature of the chemical bonds formed between the substrate and the catalyst.

    Advanced Analytical and Spectroscopic Characterization Techniques in Trans 2 Hexene Research

    Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Analysis

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed to separate, identify, and quantify volatile compounds, making it crucial for analyzing the complex mixtures that arise from chemical reactions involving trans-2-hexene (B1208433). GC-MS excels in identifying reaction products by separating them based on their volatility and polarity, followed by mass spectrometry, which provides fragmentation patterns for structural identification by comparing against spectral libraries.

    Research into the atmospheric degradation of trans-2-hexenal (B146799) (T2H) by chlorine atoms utilized GC-MS to detect several key reaction products. These included butanal, 2-chlorohexanal, and 2-hexenoic acid, identified through their mass spectra, although quantification was limited due to signal instability. acs.orgnih.gov In catalytic processes, such as the alkylation of toluene (B28343) with 1-hexene (B165129), GC-MS analysis of the reaction products revealed the presence of various hexene isomers, including cis-2-hexene (B1348261), this compound, and 3-hexene (B12438300), alongside dimers of 1-hexene and mono-alkylation products. ub.edu Similarly, hydrogenation reactions involving 1-hexene have been analyzed by GC-MS, identifying internal isomers such as this compound and n-hexane as products. ualberta.ca Furthermore, GC-MS is vital for quality control, verifying the purity of this compound and confirming the absence of its cis-isomer.

    Table 1: GC-MS Identified Reaction Products of this compound

    Product Retention Time (min) Source Reference
    Butanal 2.88 acs.orgnih.gov
    2-Chlorohexanal 4.84 acs.orgnih.gov
    2-Hexenoic acid 6.36 acs.orgnih.gov
    cis-2-hexene Not specified ub.edu
    This compound Not specified ub.edu
    3-hexene Not specified ub.edu

    Fourier Transform Infrared (FTIR) Spectroscopy for Gas-Phase and Adsorbed Species Characterization

    Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules, allowing for the identification of functional groups and molecular structures. It is particularly useful for characterizing both gas-phase species and molecules adsorbed onto surfaces, offering insights into chemical transformations and interactions.

    In studies concerning the atmospheric reactions of alkenes, FTIR spectroscopy has been instrumental in identifying reaction products. For instance, in the gas-phase reaction of trans-2-hexenal with chlorine atoms, FTIR identified the presence of HCl, CO, formic acid (HC(O)OH), and butanal. acs.orgnih.gov Characteristic IR spectral features attributed to this compound itself have been observed in the region of 1610–1750 cm⁻¹, corresponding to C–H stretching vibrational modes. acs.org FTIR has also found applications in catalytic research, aiding in the characterization of reaction intermediates and adsorbed species on catalyst surfaces, which can involve various hexene isomers. uct.ac.zauva.nlnd.edu The technique's ability to monitor changes in functional groups during reactions makes it valuable for understanding reaction mechanisms and the state of molecules under different conditions.

    Table 2: FTIR Spectral Features Relevant to this compound and its Reactions

    Species/Functional Group Approximate IR Band (cm⁻¹) Assignment Source Reference
    This compound 1610–1750 C–H stretching vibrational modes acs.org
    HCl 2600–3100 HCl stretching acs.org
    CO 2039–2239 CO stretching acs.org
    Formic Acid (HC(O)OH) 2870–2950 C–H stretching acs.org

    Proton-Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) in Atmospheric Simulation Studies

    Proton-Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a highly sensitive, real-time analytical technique widely used for the detection and quantification of volatile organic compounds (VOCs) and their oxidation products in atmospheric studies. It operates by ionizing molecules through proton transfer from a reagent ion (typically H₃O⁺), followed by mass analysis using a time-of-flight mass spectrometer, which offers high mass resolution and sensitivity. ionicon.comnih.govcopernicus.orgucdavis.edursc.orgacs.orgacs.orgcopernicus.orgresearchgate.netrsc.orgmdpi.comrsc.orgresearchgate.net

    PTR-ToF-MS has been employed to monitor the concentration changes of this compound during atmospheric simulation experiments, such as its reaction with chlorine atoms. acs.orgnih.govrsc.orgacs.orgrsc.org This technique allows for the determination of reaction rate constants by tracking the consumption of the parent compound. acs.orgnih.gov For this compound (C₆H₁₂), the primary protonated ion detected is typically at m/z 85 ([C₆H₁₂·H]⁺). rsc.org PTR-ToF-MS is crucial for identifying and quantifying oxidation products of alkenes in simulated atmospheric conditions, contributing to the understanding of atmospheric chemistry and the formation of secondary organic aerosols. nih.govucdavis.eduacs.orgrsc.org

    Table 3: PTR-ToF-MS Detection of this compound

    Compound Protonated Ion Formula Mass-to-Charge Ratio (m/z) Source Reference

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation of Derivatives

    Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for determining the precise structure and stereochemistry of organic molecules, including this compound and its derivatives. NMR provides detailed information about the connectivity of atoms and the electronic environment of nuclei.

    The trans configuration of the double bond in this compound can be definitively established by analyzing the coupling constants between the vinyl protons in ¹H NMR spectra. Typically, trans vicinal alkene protons exhibit coupling constants (J) in the range of 12–18 Hz, distinguishing them from cis isomers, which show smaller coupling constants (6–12 Hz). chemistrydocs.com ¹³C NMR spectroscopy provides further structural insights by revealing the number of unique carbon environments and their chemical shifts, aiding in the complete structural elucidation of the molecule and its derivatives. chemistrydocs.comsathyabama.ac.inrsc.org The detailed analysis of chemical shifts, splitting patterns, and coupling constants allows researchers to confirm the molecular structure and identify any synthesized derivatives or isomers. nih.govchemistrydocs.comsathyabama.ac.inrsc.orgnist.govnih.govthieme-connect.comznu.edu.uaresearchgate.netgithub.ioscribd.com

    Table 4: NMR Spectroscopy for Stereochemical Elucidation

    Feature/Parameter Value / Description Significance for this compound Source Reference
    ¹H NMR Coupling (J) Trans coupling constants (vicinal alkene protons) 12–18 Hz
    Cis coupling constants (vicinal alkene protons) 6–12 Hz
    ¹³C NMR Provides information on unique carbon environments Structural elucidation chemistrydocs.comsathyabama.ac.inrsc.org
    Stereochemistry Analysis Comparison of ¹H NMR coupling constants Distinguishing cis/trans isomers chemistrydocs.com

    Compound Name List:

    this compound

    Butanal

    2-Chlorohexanal

    2-Hexenoic acid

    cis-2-hexene

    3-hexene

    n-Hexane

    HCl

    CO

    Formic Acid (HC(O)OH)

    trans-2-Hexenal (T2H)

    Applications and Industrial Relevance of Trans 2 Hexene in Research and Development

    Role as a Chemical Intermediate in Fine Chemical Synthesis

    trans-2-Hexene (B1208433) is a valuable building block in the synthesis of more complex and higher-value molecules. nih.gov Its double bond is a reactive site for numerous addition and functionalization reactions, making it a key intermediate in multi-step synthetic pathways. Key transformations such as epoxidation, hydroformylation, and metathesis convert this compound into functionalized compounds that are precursors for a variety of commercial products.

    For instance, the stereospecific epoxidation of this compound using molecular oxygen over a photoirradiated titanium dioxide catalyst yields trans-2,3-epoxyhexane with high selectivity. sabic.com This reaction demonstrates the ability to convert the simple alkene into a chiral epoxide, a crucial intermediate in the synthesis of pharmaceuticals and other complex organic molecules. sabic.comevonik.com Another pivotal industrial reaction is hydroformylation, also known as the oxo process, which involves the addition of a formyl group and a hydrogen atom across the double bond. scbt.comwikipedia.org The hydroformylation of this compound produces aldehydes, which are themselves critical synthons for a multitude of other chemicals. chemicalmarketanalytics.comgoogle.com

    Olefin metathesis further highlights the utility of hexene isomers in rearranging carbon-carbon double bonds to produce different alkenes. rumanza.comzslubes.com For example, the metathesis of 2-pentene (B8815676) can yield an equilibrium with 2-butene (B3427860) and 3-hexene (B12438300), showcasing the dynamic nature of these reactions in producing diverse hydrocarbon feedstocks. rumanza.com

    The derivatives of this compound are instrumental in the production of several classes of industrial materials, including surfactants, plasticizers, and lubricants.

    Surfactants: The aldehydes produced from the hydroformylation of hexenes are readily hydrogenated to form the corresponding alcohols (oxo alcohols). scbt.comchemicalmarketanalytics.com These alcohols can then be converted into surfactants, which are used extensively as detergents, emulsifiers, and wetting agents in various industries. scbt.com

    Plasticizers: Oxo alcohols derived from C6 olefins like hexene are critical precursors for plasticizers. bobistheoilguy.com These alcohols, typically in the C6 to C13 range, are reacted with anhydrides or acids, such as phthalic anhydride, to produce esters like phthalates. chemicalmarketanalytics.comgoogle.com These esters are widely used as plasticizers to increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC), for applications in flooring, cables, and consumer goods. sabic.combobistheoilguy.com

    Specialty Lubricants: The alcohols and acids derived from this compound and other olefins are also foundational components for synthetic lubricants. Polyol esters, a class of high-performance synthetic lubricants, are produced through the esterification of polyols (alcohols with multiple hydroxyl groups) with fatty acids. lubesngreases.com These lubricants are prized for their exceptional thermal stability and low volatility, making them essential for demanding applications such as in jet turbine engines, refrigeration systems, and high-performance automotive engines. lubesngreases.com

    Polymer Science and Engineering Applications

    In the field of polymer science, this compound plays a significant role, primarily as a comonomer in the synthesis of polyolefins. Its incorporation into a polymer chain modifies the material's properties, allowing for the tailoring of polymers for specific applications.

    This compound is used as a comonomer in the production of certain grades of polyethylene (B3416737). While 1-hexene (B165129) is more commonly cited, internal olefins can also be incorporated into polymerization processes. The addition of a hexene comonomer during the polymerization of ethylene (B1197577) disrupts the crystalline structure of the resulting polymer, leading to the production of linear low-density polyethylene (LLDPE). This modification reduces the density and crystallinity of the polyethylene, which in turn enhances its flexibility, toughness, and resistance to stress cracking.

    The copolymerization is typically carried out using Ziegler-Natta or metallocene catalysts. google.com Metallocene catalysts, in particular, offer superior control over the polymer architecture, including the distribution and amount of comonomer incorporation. bobistheoilguy.com Research has shown that the structure of the comonomer influences both the polymerization activity and the final properties of the copolymer. For example, studies comparing linear α-olefins (like 1-hexene) with other structures show differences in catalyst turnover frequency and the degree of crystallinity destruction in the final polymer. By controlling the amount of hexene incorporated, manufacturers can fine-tune the properties of polyethylene resins for a wide range of products, from flexible films and packaging to durable pipes (B44673) and automotive components.

    Table 1: Effect of 1-Hexene Comonomer on Ethylene Polymerization with Ziegler-Natta Catalysts

    Catalyst Research: Utilization as a Probe Molecule for Activity and Selectivity Assessment

    Due to its specific structure as an internal, disubstituted alkene, this compound is a valuable probe molecule in catalysis research. Scientists use it to assess the activity, and more importantly, the selectivity of various catalysts. By comparing the reaction rates and product distributions of this compound with other isomers (like 1-hexene or cis-2-hexene), researchers can gain deep insights into catalyst mechanisms and surface properties.

    A key area of this research is in catalytic hydrogenation. The selective hydrogenation of alkynes to alkenes is a critical industrial process, and preventing the subsequent hydrogenation of the alkene to an alkane is a major challenge. In studies of 2-hexyne (B165341) hydrogenation, the selectivity towards producing cis- or this compound over n-hexane is a primary measure of catalyst performance. Furthermore, some catalysts exhibit high shape selectivity; for instance, certain platinum nanoparticles encapsulated within a metal-organic framework (ZIF-8) can hydrogenate terminal alkenes like 1-hexene but show negligible conversion for internal alkenes such as this compound, demonstrating the catalyst's ability to differentiate between isomers based on steric hindrance. This makes this compound an excellent substrate for evaluating the geometric constraints of a catalyst's active sites.

    Table 2: Use of this compound as a Probe Molecule in Catalysis

    Process Optimization in Chemical Manufacturing

    In large-scale chemical manufacturing, process optimization is crucial for economic viability and environmental sustainability. The chemistry of this compound is central to several optimization strategies, particularly those involving alkene isomerization.

    Internal olefins like this compound are often less expensive than terminal alpha-olefins such as 1-hexene. Therefore, developing catalytic processes that can convert these internal olefins into more valuable terminal products is a significant area of research. For example, tandem isomerization-hydroformylation processes are designed to first isomerize an internal alkene like 2-hexene (B8810679) to the terminal 1-hexene, which is then hydroformylated to produce a linear aldehyde—often the more desired product over the branched aldehyde that would result from the direct hydroformylation of the internal alkene. chemicalmarketanalytics.com The development of rhodium/tetraphosphine ligand systems has shown high effectiveness for this tandem reaction, achieving greater than 95% linear selectivity. chemicalmarketanalytics.com

    Environmental Chemistry and Atmospheric Fate of Trans 2 Hexene

    Tropospheric Degradation Pathways and Mechanisms

    The primary mechanisms for the atmospheric degradation of trans-2-hexene (B1208433) involve reactions with key atmospheric oxidants: hydroxyl (OH) radicals, ozone (O₃), nitrate (B79036) (NO₃) radicals, and chlorine (Cl) atoms.

    Reaction with Hydroxyl (OH) Radicals: Hydroxyl radicals are the dominant daytime oxidants in the troposphere. The reaction of this compound with OH radicals proceeds primarily through addition to the carbon-carbon double bond and, to a lesser extent, hydrogen atom abstraction from the alkyl substituent groups researchgate.netacs.orgresearchgate.net. This reaction is a significant loss process for this compound in the atmosphere copernicus.orgresearchtrends.net.

    Reaction with Ozone (O₃): Ozone is another important oxidant for alkenes, particularly in the troposphere. While specific rate constants for the reaction of ozone with this compound are not extensively detailed in the provided literature, studies on similar alkenes indicate that this reaction pathway is relevant ucdavis.eduacs.orgfz-juelich.de. The reaction typically proceeds via an initial addition of ozone to the double bond, forming a Criegee intermediate fz-juelich.de.

    Reaction with Chlorine (Cl) Atoms: Chlorine atoms can be important oxidants, especially in coastal or marine boundary layer environments where their concentrations can be elevated rsc.org. While studies have explored the reaction of chlorine atoms with related compounds like trans-2-hexenal (B146799), specific kinetic data for the reaction of chlorine atoms with this compound is noted as unavailable, and further experimental studies are recommended researchgate.net. Theoretical studies suggest that the reaction of chlorine atoms with unsaturated aldehydes may have lower energy barriers compared to other oxidants rsc.org.

    Atmospheric Lifetime Determination through Kinetic Studies

    The atmospheric lifetime of this compound is primarily determined by its reaction rates with these oxidants and their typical atmospheric concentrations.

    Lifetime due to OH Radicals: Based on the measured rate constant for the reaction of this compound with OH radicals and typical daytime OH concentrations (estimated between 1 × 10⁶ and 2 × 10⁶ molecules cm⁻³), the atmospheric lifetime can be estimated. Using a rate constant of (6.08 ± 0.26) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 299 K researchgate.netacs.orgresearchgate.net, the estimated daytime lifetime is approximately 8.2 to 16.4 hours. This indicates that OH radical reactions are a rapid removal process for this compound.

    Lifetimes due to O₃, NO₃, and Cl: Specific rate constants for the reactions of this compound with O₃ and NO₃ radicals are not readily available in the provided literature snippets, making it difficult to accurately calculate their contribution to the atmospheric lifetime. However, these reactions are recognized as important degradation pathways for alkenes in general ucdavis.edufz-juelich.denih.gov. For chlorine atoms, experimental data for this compound is explicitly stated as unavailable researchgate.net.

    Modeling of Atmospheric Chemical Systems Incorporating this compound Reactions

    The atmospheric chemistry of this compound is investigated using various modeling approaches and experimental setups. Studies have been conducted in atmospheric simulation chambers to examine its nighttime oxidation, particularly in the presence of NO₂ and varying temperatures nist.gov. These experiments involve comparing measured concentrations of radicals and trace gases with state-of-the-art zero-dimensional box model calculations to refine understanding of reaction mechanisms and kinetics nist.gov. Theoretical studies, employing density functional theory, are also used to elucidate degradation pathways and inform kinetic models, including the potential formation of secondary organic aerosols (SOAs) rsc.org. The inclusion of isomerization reactions for radicals derived from this compound in kinetic models has also been explored fishersci.fr.

    Environmental Transport and Transformation Mechanisms in Air

    This compound is characterized by its volatility, allowing it to disperse rapidly in the atmosphere acs.org. Its environmental fate is thus closely linked to atmospheric transport and chemical transformation. As a volatile organic compound (VOC), it can be emitted from both natural sources, such as plant emissions, and potentially from anthropogenic activities researchgate.netresearchtrends.netacs.orgrsc.org. Once in the atmosphere, its transformation is driven by the photochemical reactions described above, primarily with OH radicals. These degradation processes can lead to the formation of various intermediate products, which may further react to form secondary organic aerosols (SOAs) rsc.orgrsc.org.

    Compound Data

    Compound NameChemical FormulaCAS Number
    This compoundC₆H₁₂4050-45-7

    Rate Constants for this compound with Atmospheric Oxidants

    OxidantRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)NotesReferences
    OH(6.08 ± 0.26) × 10⁻¹¹299 ± 2Measured value; reaction proceeds via addition and H-abstraction. researchgate.netacs.orgresearchgate.net
    O₃Not directly availableN/AO₃ is a known oxidant for alkenes; data for similar compounds suggests relevance. ucdavis.eduacs.orgfz-juelich.de
    NO₃Not directly availableN/ANO₃ is a significant nighttime oxidant for alkenes; studies on its nighttime chemistry exist. ucdavis.edunist.govnih.govrsc.org
    ClNot availableN/AData is desirable; potential importance in specific environments (e.g., coastal). researchgate.net

    Estimated Atmospheric Lifetimes of this compound

    OxidantEstimated LifetimeConditionsReferences
    OH~8.2 - 16.4 hoursDaytime; calculated using typical [OH] (1-2 × 10⁶ molecules cm⁻³) and the measured OH rate constant. researchgate.netacs.orgresearchgate.net
    O₃Not calculableN/AN/A
    NO₃Not calculableN/AN/A
    ClNot calculableN/A researchgate.net

    Future Research Directions and Emerging Areas for Trans 2 Hexene

    Development of Novel Stereoselective Catalytic Systems for trans-2-Hexene (B1208433) Transformations

    The precise control of stereochemistry in chemical reactions is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. For this compound, the development of novel stereoselective catalytic systems is a crucial area of future research. Such systems would enable the conversion of this simple achiral alkene into complex, high-value chiral molecules with a high degree of specificity.

    Future research will likely focus on several key areas of catalysis. Homogeneous catalysis using transition metal complexes with chiral ligands will continue to be a major focus. The design and synthesis of new ligands that can effectively differentiate between the two faces of the this compound double bond will be paramount. Additionally, the exploration of organocatalysis, which uses small organic molecules as catalysts, presents a sustainable and often less toxic alternative to metal-based catalysts. For the transformation of this compound, chiral Brønsted acids or bases could be employed to activate the molecule towards stereoselective additions.

    Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. The development of chiral surfaces or porous materials with chiral pockets could enable highly selective transformations of this compound in continuous flow systems, aligning with the principles of green chemistry.

    Table 1: Potential Stereoselective Catalytic Transformations of this compound

    TransformationCatalyst TypePotential Chiral Product
    Asymmetric EpoxidationChiral transition metal complex (e.g., with Salen ligands)(2R,3S)-2,3-epoxyhexane
    Asymmetric DihydroxylationOsmium tetroxide with a chiral ligand(2R,3R)-hexane-2,3-diol
    Asymmetric HydrogenationChiral rhodium or ruthenium complex(R)-hexane or (S)-hexane
    Asymmetric AminohydroxylationChiral ligand-modified osmium or palladium catalystChiral amino alcohols

    Advanced Spectroscopic Probes for In-Situ Mechanistic Understanding

    Techniques such as photoionization and photoelectron photoion coincidence spectroscopy are powerful tools for the isomer-selective detection of gas-phase reactive intermediates like radicals and carbenes. rsc.org Applying these methods to reactions involving this compound could provide unprecedented insight into complex reaction pathways. rsc.org For instance, in catalytic oxidation or pyrolysis of this compound, these techniques could identify and quantify the transient species that govern product formation and selectivity. rsc.org

    Other advanced in-situ spectroscopic methods that will be instrumental include:

    Operando Raman and Infrared Spectroscopy: To observe vibrational changes in both the catalyst and reactants under actual reaction conditions.

    In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: To follow the transformation of this compound and the formation of products in the liquid phase in real-time.

    X-ray Absorption Spectroscopy (XAS): To probe the electronic structure and coordination environment of metal-based catalysts during the reaction.

    By combining the data from these advanced spectroscopic probes with theoretical calculations, a comprehensive picture of the reaction mechanisms for this compound transformations can be constructed, paving the way for the rational design of more efficient and selective catalysts.

    Integration of Machine Learning and AI in Predicting this compound Reactivity

    Table 2: Applications of Machine Learning and AI in this compound Research

    ApplicationML/AI TechniquePredicted Outcome
    Reaction Outcome PredictionSupervised Learning (e.g., Neural Networks)Product structure, yield, stereoselectivity
    Catalyst DesignGenerative ModelsNovel catalyst structures with high activity and selectivity
    Mechanistic InterrogationUnsupervised Learning (e.g., Clustering)Identification of key reaction intermediates and transition states
    Reaction OptimizationBayesian OptimizationOptimal reaction conditions (temperature, pressure, catalyst loading)

    The development of interpretable ML models will be crucial to ensure that the predictions are not just accurate but also provide chemical insight. chemrxiv.orgresearchgate.net

    Exploration of Sustainable and Green Chemistry Routes for this compound Synthesis and Utilization

    The principles of green chemistry aim to design chemical products and processes that minimize the use and generation of hazardous substances. chemistryjournals.net For this compound, future research will increasingly focus on developing sustainable and green routes for its synthesis and subsequent utilization.

    Greener synthetic routes for this compound could involve the use of renewable feedstocks and biocatalysis. For example, metabolic engineering of microorganisms could enable the production of this compound from biomass-derived sugars. The use of alternative, greener solvents such as water, ionic liquids, or supercritical fluids in the synthesis and transformations of this compound will also be a key area of investigation. chemistryjournals.net

    In terms of its utilization, research into converting this compound into valuable chemicals using environmentally benign methods is essential. This includes the use of catalytic systems that operate under milder reaction conditions (lower temperature and pressure) and the development of processes with high atom economy, where most of the atoms from the reactants are incorporated into the desired product. The application of photocatalysis and electrocatalysis, which use light or electricity to drive chemical reactions, offers promising avenues for the sustainable transformation of this compound. researchgate.net

    The adoption of these green chemistry principles will not only reduce the environmental impact associated with the lifecycle of this compound but can also lead to more economically viable and safer chemical processes. chemistryjournals.nettudelft.nl

    Q & A

    Basic Research Questions

    Q. What are the established methods for synthesizing trans-2-Hexene in laboratory settings, and how can purity be verified?

    • Methodology : this compound is typically synthesized via acid-catalyzed dehydration of 2-hexanol or dehydrohalogenation of 2-chlorohexane. Gas chromatography-mass spectrometry (GC-MS) and infrared spectroscopy (IR) are critical for verifying purity and confirming the absence of cis-isomers. Nuclear magnetic resonance (NMR) can further validate structural geometry by analyzing coupling constants in the alkene region (e.g., trans coupling ~12-18 Hz vs. cis ~6-12 Hz) .
    • Data Interpretation : Compare retention indices in GC against known standards and cross-reference spectral libraries to resolve ambiguities .

    Q. How can spectroscopic techniques distinguish this compound from its cis isomer?

    • Experimental Design : Use IR spectroscopy to compare C=C stretching frequencies (trans: ~965 cm⁻¹; cis: ~725 cm⁻¹). For NMR, analyze vicinal coupling constants (J values) between alkene protons. Computational modeling (e.g., DFT) can predict and validate spectral differences .
    • Contradiction Management : If experimental data conflicts with literature (e.g., unexpected J values), re-examine sample preparation for potential isomerization artifacts .

    Q. What safety protocols are critical when handling this compound in laboratory experiments?

    • Risk Mitigation : this compound is highly flammable (boiling point: 69°C) and requires inert-atmosphere storage. Use explosion-proof refrigerators and grounding during transfers. Sigma-Aldrich MSDS recommends neoprene gloves and fume hoods to prevent inhalation .

    Advanced Research Questions

    Q. How do reaction conditions influence the stereoselectivity of this compound formation in catalytic systems?

    • Mechanistic Analysis : Investigate transition-metal catalysts (e.g., Pd or Ni complexes) under varying temperatures and solvent polarities. Kinetic studies using in-situ FTIR or Raman spectroscopy can track intermediate formation. Compare turnover frequencies (TOF) and enantiomeric excess (ee) to optimize conditions .
    • Data Contradictions : Conflicting TOF values across studies may arise from catalyst poisoning or solvent effects. Replicate experiments with controlled impurities to isolate variables .

    Q. What is the environmental fate of this compound, and how do its emission factors compare to other alkenes?

    • Emission Analysis : EPA AP-42 reports emission factors for this compound (e.g., 1.54E-09 kg pollutant/kg fuel) from combustion processes. Compare with analogs like trans-2-pentene using gas-phase FTIR or proton-transfer-reaction mass spectrometry (PTR-MS) to quantify atmospheric reactivity and ozone formation potential .
    • Uncertainty Management : Address discrepancies in emission datasets by validating sampling protocols (e.g., isokinetic vs. non-isokinetic probes) .

    Q. How can computational models predict the thermodynamic stability of this compound under extreme conditions?

    • Modeling Approach : Apply density functional theory (DFT) to calculate Gibbs free energy (ΔG) and enthalpy (ΔH) for isomerization pathways. Validate predictions against experimental DSC data (melting point: -85.5°C) and high-pressure NMR studies .
    • Contradiction Resolution : If simulations conflict with calorimetric data, recalibrate basis sets or consider solvent effects in DFT calculations .

    Q. What strategies resolve contradictions in reported reaction kinetics for this compound oxidation?

    • Systematic Review : Cross-reference studies using flow reactors vs. static cells, which may yield divergent rate constants due to diffusion limitations. Re-analyze Arrhenius parameters (A and Ea) using transition-state theory (TST) to identify outliers .
    • Methodological Refinement : Conduct experiments under pseudo-first-order conditions to isolate rate-determining steps .

    Methodological Best Practices

    Q. How should researchers present raw data for this compound studies in manuscripts?

    • Guidelines : Include processed data (e.g., GC peak areas, NMR integrals) in the main text, with raw datasets in appendices. Use error bars to represent standard deviations from triplicate trials. Avoid jargon; define terms like "stereoelectronic effects" for interdisciplinary audiences .

    Q. What ethical considerations apply when publishing conflicting data on this compound toxicity?

    • Transparency : Disclose all experimental parameters (e.g., cell lines, exposure durations) to enable replication. If toxicity studies contradict, perform meta-analyses to identify confounding variables (e.g., impurity profiles) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.